Welcome to the BenchChem Online Store!
molecular formula C14H12O3 B1302210 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 725-14-4

4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1302210
M. Wt: 228.24 g/mol
InChI Key: FDPKGXQCDURRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04775223

Procedure details

18 g of 4-acetyl-4'-methoxybiphenyl was dissolved in 285 ml of dioxane and oxidized with a dilute sodium hypobromite. The product was recrystallized in a mixture of ethanol and acetic acid to obtain 4'-methoxybiphenyl-4-carboxylic acid.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[CH:6][CH:5]=1)(=[O:3])C.Br[O-:19].[Na+]>O1CCOCC1>[CH3:17][O:16][C:13]1[CH:14]=[CH:15][C:10]([C:7]2[CH:8]=[CH:9][C:4]([C:1]([OH:3])=[O:19])=[CH:5][CH:6]=2)=[CH:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)OC
Name
Quantity
285 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was recrystallized in a mixture of ethanol and acetic acid

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.